

Application Note: Preparation and Handling of CUR5g Stock Solution in DMSO

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Compound of Interest

Compound Name: CUR5g

Cat. No.: B10861482

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Audience: Researchers, scientists, and drug development professionals.

Introduction **CUR5g**, with the chemical name (3E,5E)-1-methyl-3-(4-hydroxybenzylidene)-5-(3-indolymethylene)-piperidine-4-one, is a synthetic derivative of curcumin.[1] It has been identified as a novel and specific late-stage autophagy inhibitor.[1][2] Autophagy is a cellular degradation process that can promote cancer cell survival, and its inhibition is a promising strategy in cancer therapy.[3] **CUR5g** selectively induces the accumulation of autophagosomes in cancer cells by blocking their fusion with lysosomes.[1] This mechanism involves the prevention of the recruitment of the SNARE protein STX17 to autophagosomes in a UVRAG-dependent manner.[1][2] Unlike other autophagy inhibitors like chloroquine, **CUR5g** does not affect lysosomal pH or proteolytic functions, indicating a more specific mechanism of action.[1][2] Studies have demonstrated that **CUR5g** can inhibit the proliferation and migration of non-small-cell lung cancer (NSCLC) cells and enhance the anticancer effects of cisplatin, both in vitro and in vivo.[1][3] This document provides detailed protocols for the preparation of a **CUR5g** stock solution using Dimethyl Sulfoxide (DMSO) and its application in a cell-based assay.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **CUR5g**.

| Property | Value | Reference |
|---------------------|--|-----------|
| Chemical Name | (3E,5E)-1-methyl-3-(4-hydroxybenzylidene)-5-(3-indolymethylene)-piperidine-4-one | [1][2] |
| Molecular Formula | C ₂₂ H ₂₀ N ₂ O ₂ | [1][4][5] |
| Molecular Weight | 344.41 g/mol | [1][4][5] |
| CAS Number | 1370032-20-4 | [5][6] |
| Appearance | Powder | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage (Powder) | 2 years at -20°C | [5][7] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [5][7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM CUR5g Stock Solution in DMSO

This protocol describes the standard procedure for preparing a 10 mM stock solution of **CUR5g** for use in in-vitro experiments.

Materials:

- **CUR5g** powder (purity >99%)[1]
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes (1.5 mL, sterile)
- Analytical balance
- Vortex mixer

- Sonicator (optional)
- Pipettes and sterile filter tips

Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the mass of **CUR5g** required. The molecular weight of **CUR5g** is 344.41 g/mol .
 - $\text{Mass (mg)} = \text{Molarity (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
 - $\text{Mass (mg)} = 0.01 \text{ mol/L} \times 0.001 \text{ L} \times 344.41 \text{ g/mol} = 0.0034441 \text{ g} = 3.44 \text{ mg}$
- Weighing: Carefully weigh out 3.44 mg of **CUR5g** powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
- Dissolution:
 - Add 1 mL of sterile DMSO to the microcentrifuge tube containing the **CUR5g** powder.^[1]
 - Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
 - If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
- Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Label the aliquots clearly with the compound name, concentration, and date.

- Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[\[5\]](#)[\[7\]](#)

Note on Final Concentration: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$ v/v) to avoid solvent-induced cytotoxicity.[\[8\]](#) A vehicle control (media with the same final DMSO concentration) should always be included in experiments.

Protocol 2: Application in a Cell Viability (MTT) Assay

This protocol provides an example of how the **CUR5g** stock solution can be used to assess its effect on the viability of A549 non-small-cell lung cancer cells.

Materials:

- A549 cells
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[\[1\]](#)
- 10 mM **CUR5g** stock solution in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
- Multichannel pipette
- Microplate reader

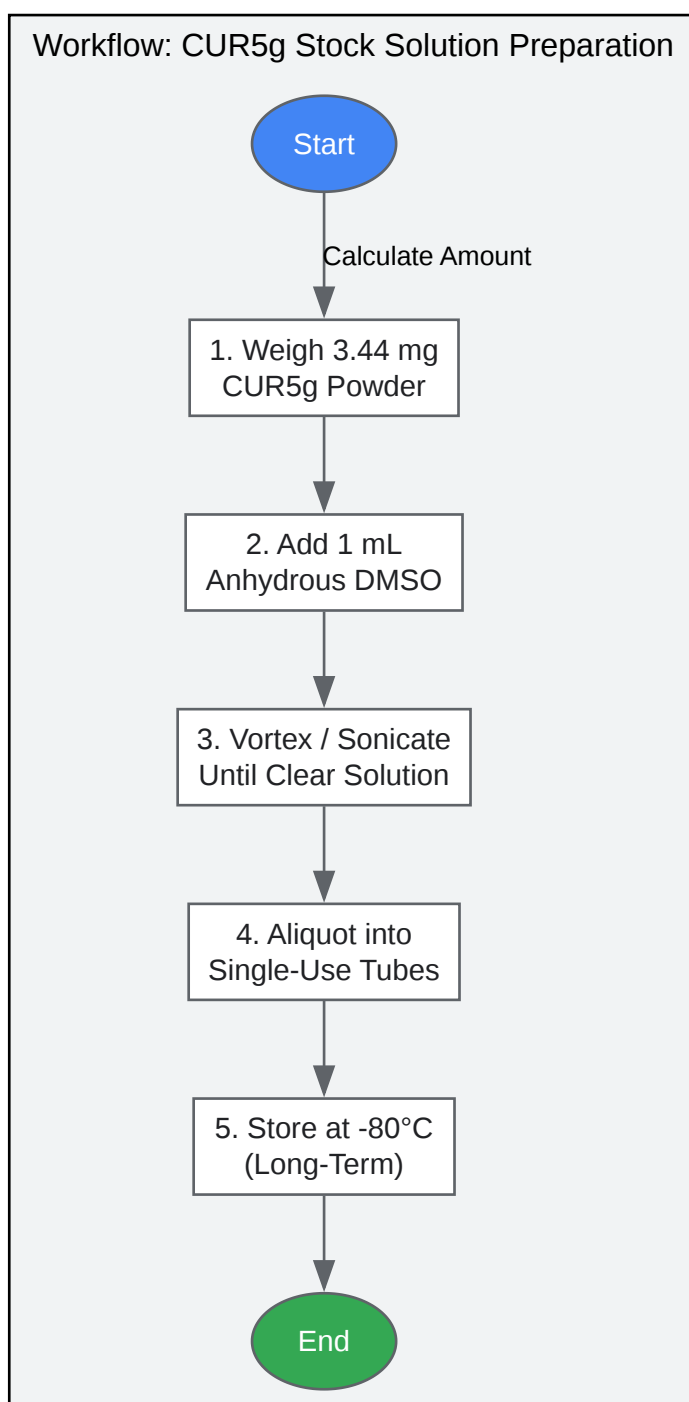
Procedure:

- Cell Seeding:
 - Trypsinize and count A549 cells.
 - Seed 3,000 - 5,000 cells per well in 100 μ L of complete medium in a 96-well plate.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Preparation of Working Solutions:
 - Prepare serial dilutions of the 10 mM **CUR5g** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40 µM).^{[1][9]}
 - Example for 40 µM: A 1:250 dilution is needed. Add 2 µL of 10 mM **CUR5g** stock to 498 µL of medium.
 - Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., if the highest **CUR5g** concentration is 40 µM from a 10 mM stock, the DMSO concentration is 0.4%; prepare a medium with 0.4% DMSO).
- Cell Treatment:
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 µL of the prepared **CUR5g** working solutions or vehicle control to the respective wells.
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).^[1]
- MTT Assay:
 - After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium containing MTT.
 - Add 100 µL of solubilization buffer or pure DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:

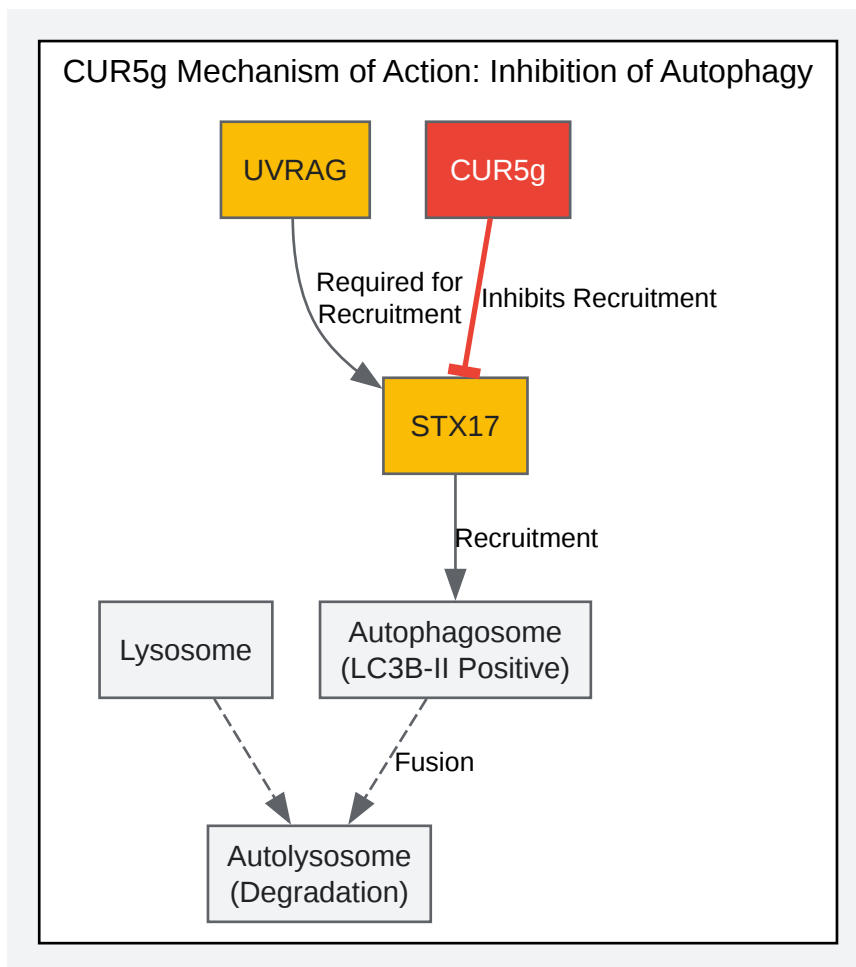
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.^[4]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations



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Caption: Workflow for preparing a 10 mM **CUR5g** stock solution in DMSO.



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Caption: **CUR5g** inhibits autophagosome-lysosome fusion.[1][10]

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